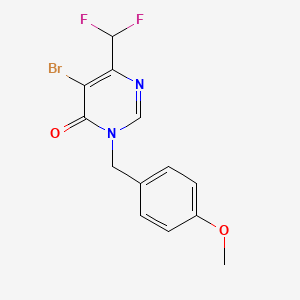

5-bromo-6-(difluoromethyl)-3-(4-methoxybenzyl)pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-bromo-6-(difluoromethyl)-3-(4-methoxybenzyl)pyrimidin-4(3H)-one is a synthetic organic compound belonging to the pyrimidinone class This compound is characterized by the presence of a bromine atom at the 5th position, a difluoromethyl group at the 6th position, and a 4-methoxybenzyl group at the 3rd position of the pyrimidinone ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-(difluoromethyl)-3-(4-methoxybenzyl)pyrimidin-4(3H)-one typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzylamine, bromine, and difluoromethylating agents.

Formation of Pyrimidinone Core: The pyrimidinone core is formed through a cyclization reaction involving the condensation of 4-methoxybenzylamine with a suitable carbonyl compound, followed by bromination at the 5th position.

Introduction of Difluoromethyl Group: The difluoromethyl group is introduced using difluoromethylating reagents under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can target the pyrimidinone ring or the bromine atom, potentially yielding dehalogenated or reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: Formation of dehalogenated pyrimidinone derivatives.

Substitution: Formation of substituted pyrimidinone derivatives with various functional groups.

Applications De Recherche Scientifique

Chemistry

In chemistry, 5-bromo-6-(difluoromethyl)-3-(4-methoxybenzyl)pyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Activité Biologique

5-Bromo-6-(difluoromethyl)-3-(4-methoxybenzyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound, characterized by its unique structure, exhibits significant pharmacological properties, primarily as an anti-inflammatory agent. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H11BrF2N2O2, with a molecular weight of 345.14 g/mol. The compound features a bromine atom, a difluoromethyl group, and a 4-methoxybenzyl substituent attached to a pyrimidine ring, which is crucial for its biological activity and chemical reactivity .

Biological Activity

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory process. Preliminary studies have reported half-maximal inhibitory concentration (IC50) values that suggest promising potency against these enzymes, highlighting its potential as a therapeutic agent for treating inflammatory diseases .

Cytotoxicity Studies

In vitro studies have demonstrated that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have been tested against human colon adenocarcinoma (CaCo-2) and other tumor cell lines, showing varying degrees of cytotoxicity. The specific activity of this compound in these assays remains to be fully characterized but suggests potential applications in oncology .

Synthesis

The synthesis of this compound can be achieved through several methodologies. A common synthetic route involves the reaction of 5-bromo-6-(difluoromethyl)pyrimidin-4(3H)-one with 4-methoxybenzyl chloride in the presence of potassium carbonate in N,N-dimethylformamide (DMF). This method typically yields the desired product with good efficiency .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Bromo-6-(trifluoromethyl)-pyrimidin-4(3H)-one | Similar pyrimidine core with trifluoromethyl group | Potential antitumor activity |

| 5-Iodo-6-(difluoromethyl)-pyrimidin-4(3H)-one | Iodine substitution instead of bromine | Enhanced lipophilicity |

| 5-Bromo-6-(methyl)-pyrimidin-4(3H)-one | Methyl group instead of difluoromethyl | Reduced anti-inflammatory potency |

This table illustrates the diversity within pyrimidine derivatives and their varying biological activities, suggesting that modifications to the core structure can significantly influence pharmacological properties.

Case Studies and Research Findings

Numerous studies have focused on the biological activities of pyrimidine derivatives similar to this compound. For example:

- Inhibition of COX Enzymes : A study demonstrated that certain derivatives effectively inhibited COX enzymes, leading to reduced inflammation in animal models.

- Cytotoxicity Against Cancer Cells : Research has shown that modifications to the pyrimidine core can enhance cytotoxicity against various cancer cell lines, indicating potential for further development in cancer therapies .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities and interactions of this compound with target proteins involved in inflammatory pathways and cancer progression .

Propriétés

Formule moléculaire |

C13H11BrF2N2O2 |

|---|---|

Poids moléculaire |

345.14 g/mol |

Nom IUPAC |

5-bromo-6-(difluoromethyl)-3-[(4-methoxyphenyl)methyl]pyrimidin-4-one |

InChI |

InChI=1S/C13H11BrF2N2O2/c1-20-9-4-2-8(3-5-9)6-18-7-17-11(12(15)16)10(14)13(18)19/h2-5,7,12H,6H2,1H3 |

Clé InChI |

MNIDETRLPZTZGD-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=C(C=C1)CN2C=NC(=C(C2=O)Br)C(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.